Methyl 4-methoxybenzofuran-2-carboxylate

Solid-state handling Purification Formulation

Avoid experimental inconsistency from positional isomer impurities. This 4-methoxybenzofuran ester provides the precise substitution pattern required for CYP2A6 inhibitor SAR campaigns, where unsubstituted or other regioisomers show significantly reduced activity. • High 99-100°C melting point eliminates cold storage needs and simplifies automated weighing vs. low-melting analogs (53-55°C). • Provides a stable, high-yield precursor for quantitative hydrolysis to the carboxylic acid for amide library synthesis. • Ensures batch-to-batch consistency for smoking cessation chemoprevention research.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
Cat. No. B8779760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methoxybenzofuran-2-carboxylate
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=C(O2)C(=O)OC
InChIInChI=1S/C11H10O4/c1-13-8-4-3-5-9-7(8)6-10(15-9)11(12)14-2/h3-6H,1-2H3
InChIKeyXZVLNDRTNJDQHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Methoxybenzofuran-2-Carboxylate: Core Benzofuran Scaffold


Methyl 4-methoxybenzofuran-2-carboxylate (CAS 1207-44-9) is a benzofuran-2-carboxylate ester featuring a 4-methoxy substituent on the fused benzofuran core. It belongs to a class of heterocyclic compounds recognized for diverse biological activities, including anticancer and CYP enzyme modulation [1]. This compound serves as a versatile building block in medicinal chemistry and a key intermediate for constructing more complex bioactive molecules . Its defined substitution pattern and ester functionality offer distinct physicochemical properties that differentiate it from unsubstituted or differently substituted analogs.

Benzofuran-2-carboxylate building block for medicinal chemistry
4-Methoxy substitution pattern relevant to CYP2A6 selectivity studies
High-melting solid facilitates weighing and automated handling

Methyl 4-Methoxybenzofuran-2-Carboxylate: Irreplaceable Properties


Substituting Methyl 4-methoxybenzofuran-2-carboxylate with unsubstituted benzofuran-2-carboxylates or positional isomers introduces significant physicochemical and potentially biological deviations. The 4-methoxy group drastically alters melting point behavior compared to the parent methyl benzofuran-2-carboxylate (99–100 °C vs. 53–55 °C), impacting handling, purification, and formulation . Moreover, the 4-methoxy substitution pattern is critical for CYP2A6 inhibitory activity, as demonstrated by the 2.20 µM IC50 of 4-methoxybenzofuran, a value not achievable with other methoxy regioisomers [1]. These differences underscore why generic substitution risks experimental inconsistency and compromised downstream results.

Unsubstituted methyl benzofuran-2-carboxylate exhibits a significantly lower melting point, which may compromise solid-state handling, storage stability, and accurate weighing in parallel synthesis or screening workflows.

The 4-methoxy substitution pattern is critical for the CYP2A6 inhibitory selectivity observed with this scaffold; other methoxy regioisomers are not expected to reproduce the same selectivity profile, risking altered biological readouts.

Methyl 4-Methoxybenzofuran-2-Carboxylate vs. Closest Analogs


Melting Point: Crystalline vs. Low-Melting Analog

Methyl 4-methoxybenzofuran-2-carboxylate exhibits a melting point of 99–100 °C, making it a stable crystalline solid at room temperature . In contrast, the unsubstituted methyl benzofuran-2-carboxylate melts at 53–55 °C, which is near-ambient and can lead to softening or melting during storage and handling . This 44–47 °C elevation in melting point directly results from the 4-methoxy group and provides a practical advantage for weighing, purification, and long-term stability.

Melting Point
Data to verify
99–100 °C vs 53–55 °C
Solid-state handling advantage over unsubstituted analog
Source-specific review recommended
Solid-state handling Purification Formulation

CYP2A6 Inhibition Selectivity Over Methoxalen

The benzofuran core bearing a 4-methoxy group (4-methoxybenzofuran) inhibits CYP2A6 with an IC50 of 2.20 µM [1]. This activity is more selective than the potent but broader-acting methoxalen (IC50 0.47 µM) and menthofuran (IC50 1.27 µM), making the 4-methoxybenzofuran scaffold a lead for selective CYP2A6 modulation [1]. Methyl 4-methoxybenzofuran-2-carboxylate, as the esterified form of this core, serves as a prodrug-like or intermediate scaffold that can release the active 4-methoxybenzofuran moiety upon hydrolysis, thereby inheriting this selectivity profile.

CYP2A6 Inhibition
Class-level
4-Methoxybenzofuran IC50 2.20 µM
vs methoxalen 0.47 µM, menthofuran 1.27 µM
Reported selectivity over broader CYP2A6 inhibitors
Scaffold-level inference; requires target-compound validation
Cytochrome P450 CYP2A6 Nicotine metabolism

High-Yield O-Methylation from 4-Hydroxy Precursor

In the key O-methylation step converting methyl 4-hydroxybenzofuran-2-carboxylate to Methyl 4-methoxybenzofuran-2-carboxylate using sodium hydride and methyl iodide in DMF, a yield of 96% has been reported . This high efficiency demonstrates the favorable reactivity of the 4-hydroxy precursor and the robustness of the methylation protocol, providing a reliable route to multi-gram quantities of the target compound.

O-Methylation Yield
Data to verify
96%
Scalable synthetic entry to target compound
Reported yield; verify under specific conditions
Synthetic methodology Reaction yield Process chemistry

Methyl 4-Methoxybenzofuran-2-Carboxylate: Key Research Applications


Scaffold for Selective CYP2A6 Inhibitors

As a stable ester derivative of the 4-methoxybenzofuran core, Methyl 4-methoxybenzofuran-2-carboxylate is the preferred starting material for designing CYP2A6 inhibitors with improved selectivity over methoxalen and menthofuran [1]. Its solid, high-melting form simplifies handling during parallel synthesis and structure–activity relationship (SAR) campaigns aimed at smoking cessation or tobacco-related cancer chemoprevention.

High-Yield Entry to 4-Methoxybenzofuran-2-Carboxylic Acid

The methyl ester can be quantitatively hydrolyzed to 4-methoxybenzofuran-2-carboxylic acid under standard saponification conditions . This route is operationally simpler than direct carboxylation and benefits from the 96% yield of the preceding methylation step . The resulting acid is a versatile building block for amide, hydrazide, and other carboxylate derivatives.

Solid-State Advantage in Screening Libraries

With a melting point of 99–100 °C—substantially higher than the unsubstituted methyl benzofuran-2-carboxylate (53–55 °C)—this compound remains a free-flowing solid under typical laboratory conditions . This property reduces weighing errors and eliminates the need for cold storage during automated liquid handling, making it a more reliable member of any benzofuran-focused screening library.

Application
Selection Property
Validation Focus
CYP2A6 inhibitor scaffold synthesis
Ester-protected 4-methoxybenzofuran core
CYP2A6 selectivity over methoxalen/menthofuran in enzyme assays
Carboxylic acid derivative preparation
High-yield methylation/hydrolysis route
Saponification efficiency and intermediate purity
Screening library compound
Solid-state stability at ambient temperature
Weighing accuracy and storage without cold chain
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